molecular formula C11H15N3OS B12221463 2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide

2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B12221463
M. Wt: 237.32 g/mol
InChI Key: GBMMGGJWHXFTHC-UHFFFAOYSA-N
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Description

2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide typically involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazoline with a suitable sulfanyl acetamide precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, amines; reactions can be conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), which are essential for the survival and proliferation of bacterial cells . By inhibiting these enzymes, the compound disrupts critical metabolic pathways, leading to the death of the bacterial cells. Additionally, the compound has been shown to exhibit high binding affinity toward other molecular targets, suggesting its potential as a multi-target therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide stands out due to its specific structural features, such as the presence of the sulfanyl acetamide group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H15N3OS/c1-7-8-4-2-3-5-9(8)14-11(13-7)16-6-10(12)15/h2-6H2,1H3,(H2,12,15)

InChI Key

GBMMGGJWHXFTHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC(=O)N

Origin of Product

United States

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